molecular formula C11H11N3O3 B8570426 4-Morpholino-2-nitrobenzonitrile

4-Morpholino-2-nitrobenzonitrile

Cat. No. B8570426
M. Wt: 233.22 g/mol
InChI Key: AHAKSKWSLHPGIM-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

A solution of 4-morpholino-2-nitrobenzonitrile (300 mg, 0.24 mmol) in MeOH (140 mL) was reduced using a continuos flow hydrogenation reactor (flow rate: 1 mL/min, 10% mol Pd/C, temperature 40° C., H2 pressure: 10 atm) to give 2-amino-4-morpholinobenzonitrile.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([N+:15]([O-])=O)[CH:8]=2)[CH2:3][CH2:2]1>CO.[Pd]>[NH2:15][C:9]1[CH:8]=[C:7]([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)[CH:14]=[CH:13][C:10]=1[C:11]#[N:12]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
O1CCN(CC1)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.